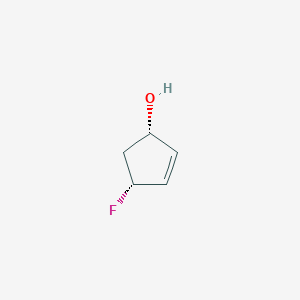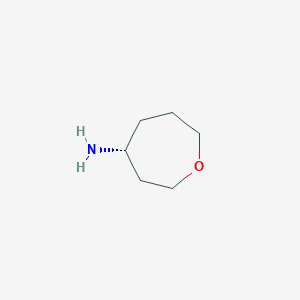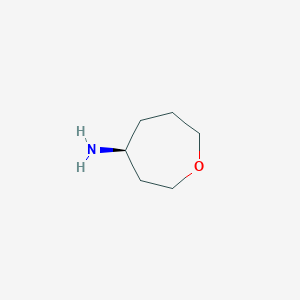
2-Chloro-4,6-bis(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
2-Chloro-4,6-bis(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C6HClF6N2 and its molecular weight is 250.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Transcription Factors
2-Chloro-4,6-bis(trifluoromethyl)pyrimidine has been studied for its inhibitory effects on NF-kappaB and AP-1 transcription factors. These transcription factors are involved in various biological processes, including immune response, cell proliferation, and apoptosis. The study by Palanki et al. (2000) focused on the structure-activity relationship of these compounds, highlighting their potential in modulating gene expression (Palanki et al., 2000).
Synthesis of Novel Organochalcogen Compounds
Research by Arora et al. (2014) explored the synthesis of new organochalcogen (Se or Te) based multifunctional pyrimidine derivatives, including 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine. These compounds have potential applications in various fields of chemistry and material science due to their unique structural and electronic properties (Arora et al., 2014).
RAGE Inhibitors for Alzheimer's Disease
A novel series of 2-aminopyrimidines, including analogs of 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine, were identified as RAGE (Receptor for Advanced Glycation End products) inhibitors. These compounds showed promise in lowering the concentration of toxic soluble Aβ in the brain and improving cognitive function in Alzheimer's Disease models (Han et al., 2012).
Antimicrobial Activities
Aksinenko et al. (2016) investigated the antibacterial and antifungal activities of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, compounds related to 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine. These compounds showed promising antimicrobial activity against various bacterial and fungal species (Aksinenko et al., 2016).
Luminescent Properties
Research by Yousaf et al. (2017) on boratriazines, including compounds derived from 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine, revealed interesting luminescent properties. These studies contribute to the development of new materials for optoelectronic applications (Yousaf et al., 2017).
Corrosion Inhibition in Petroleum Industries
Sarkar et al. (2020) investigated the use of pyrimidine derivatives, including 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine, as corrosion inhibitors for steel in petroleum industries. These studies are crucial for developing new materials that can enhance the durability and efficiency of equipment in harsh chemical environments (Sarkar et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-4,6-bis(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF6N2/c7-4-14-2(5(8,9)10)1-3(15-4)6(11,12)13/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUPRCRLDHULJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-bis(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



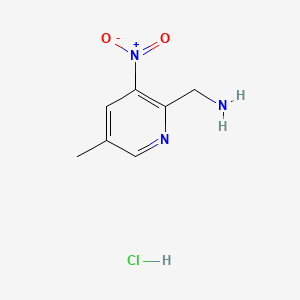
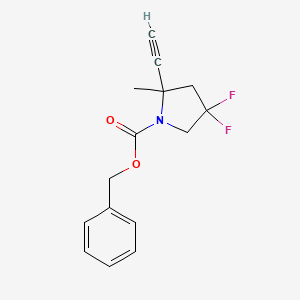



![Trans-1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid](/img/structure/B8241764.png)

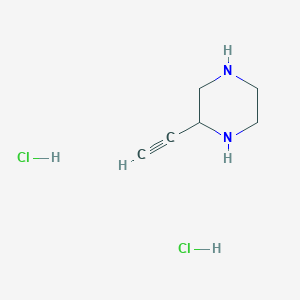

![Methyl 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B8241796.png)
![Tert-butyl 3,3-difluoro-2,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B8241816.png)
